5-(2-(Methylthio)phenyl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(2-(Methylthio)phenyl)-1,2,4-oxadiazole-3-carboxylic acid is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methylthio group attached to a phenyl ring, which is further connected to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Methylthio)phenyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-(methylthio)benzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. This reaction forms the oxadiazole ring. The resulting intermediate is then subjected to hydrolysis to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-(2-(Methylthio)phenyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
5-(2-(Methylthio)phenyl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(2-(Methylthio)phenyl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the oxadiazole ring and the carboxylic acid group can facilitate binding to specific sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid: Lacks the methylthio group, which may affect its reactivity and biological activity.
5-(2-Methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid: Contains a methyl group instead of a methylthio group, leading to different chemical properties.
5-(2-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid:
Uniqueness
The presence of the methylthio group in 5-(2-(Methylthio)phenyl)-1,2,4-oxadiazole-3-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H8N2O3S |
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Molecular Weight |
236.25 g/mol |
IUPAC Name |
5-(2-methylsulfanylphenyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3S/c1-16-7-5-3-2-4-6(7)9-11-8(10(13)14)12-15-9/h2-5H,1H3,(H,13,14) |
InChI Key |
NJEQRDKODUELEJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
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